![molecular formula C16H16N6O7S B2691703 2-(3-(3-(呋喃-2-基)-1,2,4-噁二唑-5-基)氮杂环丁烷-1-基)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 草酸盐 CAS No. 1428363-97-6](/img/structure/B2691703.png)
2-(3-(3-(呋喃-2-基)-1,2,4-噁二唑-5-基)氮杂环丁烷-1-基)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H16N6O7S and its molecular weight is 436.4. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
对杂环化合物(包括具有呋喃、恶二唑和噻二唑环的化合物)的研究,突出了这些结构在开发具有理想性质的新材料中的重要性。这些化合物的合成和结构表征是探索其应用的关键步骤,其中通常涉及复杂反应以引入各种官能团和杂环(Tsuge, Oe, & Tashiro, 1973)。
生物和药理活性
已经对含有呋喃、恶二唑和噻二唑环的化合物的生物和药理活性进行了多项研究,表明在开发新的治疗剂方面具有潜在应用:
抗癌和抗血管生成效应
新颖的硫代噻唑烷-4-酮衍生物,其结构与目标化合物相似,在小鼠模型中显示出显着的抗癌和抗血管生成效应。这些发现表明基于这些杂环框架开发新的抗癌疗法的潜力(Chandrappa et al., 2010)。
抗菌活性
具有呋喃和恶二唑部分的衍生物已证明对包括幽门螺杆菌在内的各种病原体具有有效的抗菌活性,展示了其在治疗感染方面的潜力(Katsura et al., 1999)。
杀菌活性
已合成含呋喃的唑类衍生物并测试了其对农业害虫的杀菌活性,突出了它们作为新型农用化学品(Nizamuddin, Gupta, & Srivastava, 1999)的潜力。
镇痛和抗炎特性
与目标化合物在结构上相关的噻唑并嘧啶衍生物在药理学评估中表现出显着的镇痛和抗炎活性,表明它们在疼痛和炎症管理中的效用(Selvam et al., 2012)。
属性
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S.C2H2O4/c1-8-17-18-14(24-8)15-11(21)7-20-5-9(6-20)13-16-12(19-23-13)10-3-2-4-22-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,15,18,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSIPVJPYKDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。